4-(1H-tetrazol-5-ylmethyl)phenol
Overview
Description
4-(1H-tetrazol-5-ylmethyl)phenol is a heterocyclic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It features a phenol group attached to a tetrazole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-5-ylmethyl)phenol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to Phenol: The tetrazole ring is then attached to the phenol group via a methylene bridge.
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-5-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: Both the phenol and tetrazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted phenol and tetrazole derivatives.
Scientific Research Applications
4-(1H-tetrazol-5-ylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-5-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(Imidazol-1-yl)phenol
- 4′-(1H-1,2,4-triazol-1-yl)phenol
- 2-(4H-1,2,4-Triazol-4-yl)phenol
- 4-Chloro-2-(2-methylthiazol-4-yl)phenol
- 4-Bromo-2-(2-methylthiazol-4-yl)phenol
Uniqueness
4-(1H-tetrazol-5-ylmethyl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and potential biological activities. The tetrazole ring is known for its stability and ability to mimic carboxylic acids, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEDVZNIMBGRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560369 | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119192-12-0 | |
Record name | 4-(2H-Tetrazol-5-ylmethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119192-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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